Cas no 104544-05-0 (Cyclopropanecarboxylicacid, 1-amino-, propyl ester)

Cyclopropanecarboxylic acid, 1-amino-, propyl ester is a specialized organic compound featuring a cyclopropane ring with a carboxylic acid group and an amino substituent, esterified with propyl alcohol. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly in the preparation of pharmacologically active intermediates or fine chemicals. The propyl ester group enhances solubility in organic solvents, facilitating its use in reactions requiring hydrophobic conditions. The presence of both amino and ester functionalities allows for versatile derivatization, enabling applications in peptide mimetics or heterocyclic synthesis. Its rigid cyclopropane core may contribute to conformational constraints in target molecules.
Cyclopropanecarboxylicacid, 1-amino-, propyl ester structure
104544-05-0 structure
Product Name:Cyclopropanecarboxylicacid, 1-amino-, propyl ester
CAS No:104544-05-0
MF:C7H13NO2
MW:143.183622121811
CID:126268
PubChem ID:13943416
Update Time:2025-06-08

Cyclopropanecarboxylicacid, 1-amino-, propyl ester Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylicacid, 1-amino-, propyl ester
    • Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI)
    • Cyclopropanecarboxylic acid, 1-aMino-, propyl ester
    • SCHEMBL7701565
    • 104544-05-0
    • propyl 1-aminocyclopropanecarboxylate
    • PROPYL 1-AMINOCYCLOPROPANE-1-CARBOXYLATE
    • G72142
    • Inchi: 1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3
    • InChI Key: ONNCENWIDSAVKS-UHFFFAOYSA-N
    • SMILES: O(CCC)C(C1(CC1)N)=O

Computed Properties

  • Exact Mass: 143.09469
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32

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Additional information on Cyclopropanecarboxylicacid, 1-amino-, propyl ester

Cyclopropanecarboxylic acid, 1-amino-, propyl ester (CAS No. 104544-05-0): A Comprehensive Overview

Cyclopropanecarboxylic acid, 1-amino-, propyl ester, identified by its CAS number 104544-05-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, belonging to the class of amino esters, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The cyclopropane moiety, a three-membered ring structure, introduces distinctive reactivity and stability characteristics, while the amino and ester functional groups enhance its versatility in chemical transformations.

The< strong>CAS number 104544-05-0 serves as a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and industrial applications. Its molecular formula, C8H13N1O2, reflects its composition and highlights the presence of nitrogen, which is crucial for its role in biological systems. The compound's solubility profile, typically soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), facilitates its use in various laboratory and industrial processes.

In recent years, research has increasingly focused on the potential applications of< strong>Cyclopropanecarboxylic acid, 1-amino-, propyl ester in drug discovery and development. The cyclopropane ring is known for its ability to disrupt protein-protein interactions and modulate enzyme activity, making it an attractive scaffold for designing novel therapeutic agents. For instance, studies have demonstrated that cyclopropane-containing compounds can exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, offering promising leads for the treatment of chronic inflammatory diseases.

Moreover, the< strong>amino group in this compound provides a site for further functionalization, allowing chemists to tailor its properties for specific applications. This flexibility has led to its incorporation into libraries of compounds used in high-throughput screening assays aimed at identifying new drug candidates. The< strong>ester functionality, on the other hand, contributes to the compound's stability and bioavailability, making it a suitable candidate for formulation into drug delivery systems.

The synthesis of< strong>Cyclopropanecarboxylic acid, 1-amino-, propyl ester involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the reaction of cyclopropanecarbonyl chloride with propylamine followed by hydrolysis to introduce the amino group. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to ensure regioselectivity and minimize side reactions.

In academic research, this compound has been utilized as a building block for more complex molecules with enhanced pharmacological properties. For example, derivatives of< strong>Cyclopropanecarboxylic acid, 1-amino-, propyl ester have been investigated for their potential antimicrobial and antiviral activities. The structural motif has been shown to interact with biological targets in ways that differ from traditional drug scaffolds, providing new insights into mechanisms of action and offering opportunities for innovation.

The pharmaceutical industry has also explored the use of< strong>Cyclopropanecarboxylic acid, 1-amino-, propyl ester in the development of prodrugs. Prodrugs are pharmacologically inactive precursors that are metabolically converted into active drugs within the body. The stability of this compound under physiological conditions makes it an ideal candidate for prodrug design, where it can be easily administered and then converted into a therapeutic agent at the site of action.

The safety profile of< strong>Cyclopropanecarboxylic acid, 1-amino-, propyl ester is another critical aspect that has been thoroughly evaluated through preclinical studies. These studies have assessed its toxicity, mutagenicity, and carcinogenicity to ensure that it meets regulatory standards for pharmaceutical use. The compound has generally demonstrated favorable safety characteristics when used under controlled conditions.

The future prospects for< strong>Cyclopropanecarboxylic acid, 1-amino-, propyl ester are promising as research continues to uncover new applications and refine synthetic methodologies. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with improved pharmacological properties. Additionally, collaborations between academia and industry will likely foster innovative approaches to leveraging this compound's unique structural features.

In conclusion,< strong>Cyclopropanecarboxylic acid, 1-amino-, propyl ester (CAS No. 104544-05-0) is a versatile chemical entity with significant potential in pharmaceutical research and development. Its distinctive structural features enable diverse applications ranging from drug discovery to prodrug design. As scientific understanding evolves and new technologies emerge,this compound will continue to play a vital role in advancing therapeutic solutions across multiple disease areas.

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